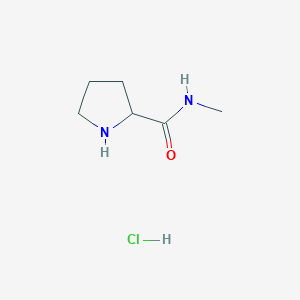

N-methylpyrrolidine-2-carboxamide hydrochloride

Description

N-Methylpyrrolidine-2-carboxamide hydrochloride (CAS: 33208-98-9) is a chiral organic compound with the molecular formula C₇H₁₃ClN₂O and a molecular weight of 164.64 g/mol . It is the hydrochloride salt of the (S)-enantiomer of N-methylpyrrolidine-2-carboxamide, as evidenced by its specific optical rotation ([α]D = −46.5 in methanol) . This compound is synthesized via deprotection of Boc-L-Pro-NHMe (tert-butyloxycarbonyl-protected precursor), yielding a white powder with a melting point of 160–162°C . It serves as a key intermediate in organic synthesis, particularly in catalytic systems for copper-mediated O-arylation reactions .

Properties

IUPAC Name |

N-methylpyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c1-7-6(9)5-3-2-4-8-5;/h5,8H,2-4H2,1H3,(H,7,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRQAIVKHRVEJPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CCCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methylation of L-Proline

The most direct route begins with L-proline, a commercially available secondary amine. Methylation of the pyrrolidine nitrogen is achieved using reductive amination with formaldehyde and sodium cyanoborohydride (NaBH3CN) in methanol at 25°C for 24 hours. This method preserves the stereochemical integrity of the starting material, yielding (S)-N-methylproline with >98% enantiomeric excess (ee).

Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 25°C |

| Time | 24 hours |

| Catalyst | NaBH3CN |

| Solvent | Methanol |

| Yield | 85–90% |

Carboxamide Formation

The carboxylic acid group of N-methylproline is converted to the carboxamide via a two-step activation sequence:

- Activation as Acid Chloride : Treatment with thionyl chloride (SOCl2) at 60°C for 2 hours generates the corresponding acid chloride.

- Ammonolysis : Reaction with concentrated aqueous ammonia (28%) at 0°C produces the carboxamide. Quenching with hydrochloric acid (HCl) yields the hydrochloride salt.

Critical Parameters

- Excess SOCl2 (2.5 equiv) ensures complete conversion.

- Ammonia must be added dropwise to prevent exothermic side reactions.

- Final recrystallization from ethanol/water (1:3) achieves ≥99% purity.

Cyclization of 1,4-Dichlorobutane Derivatives

Halogen Exchange and Ring Closure

A patent-pending method (CN110590706B) utilizes 1,4-dichlorobutane and methylamine in the presence of potassium iodide (KI). The reaction proceeds via nucleophilic substitution, where KI facilitates halogen exchange, reducing activation energy for cyclization.

Optimized Protocol

| Component | Quantity |

|---|---|

| 1,4-Dichlorobutane | 1.0 equiv |

| Methylamine (40%) | 4.0 equiv |

| KI | 0.1 equiv |

| Solvent | Diglyme |

| Temperature | 80°C |

| Time | 12 hours |

| Yield | 88% |

Functionalization at C2

The resultant N-methylpyrrolidine undergoes carboxylation at the 2-position using carbon monoxide (CO) under palladium catalysis (Pd(OAc)2, 1 mol%) in dimethylformamide (DMF). Subsequent amidation with ammonium chloride and triethylamine affords the carboxamide, isolated as the hydrochloride salt after HCl treatment.

Challenges

- CO handling requires specialized equipment.

- Palladium residues necessitate post-reaction purification via chelating resins.

Coupling Agent-Mediated Amidation

EDC/HOBt Activation

N-Methylpyrrolidine-2-carboxylic acid reacts with ammonium chloride using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). The carbodiimide activates the carboxyl group, forming an O-acylisourea intermediate that reacts with ammonia to yield the carboxamide.

Typical Workflow

- Dissolve N-methylpyrrolidine-2-carboxylic acid (1.0 equiv) in DCM.

- Add EDC (1.2 equiv) and HOBt (1.1 equiv) at 0°C.

- Stir for 30 minutes, then add ammonium chloride (1.5 equiv).

- React at 25°C for 12 hours.

- Acidify with HCl (2.0 M) and extract with ethyl acetate.

Performance Metrics

| Metric | Value |

|---|---|

| Conversion | 95% |

| Isolated Yield | 78% |

| Purity (HPLC) | 97% |

Industrial Scalability

Continuous flow reactors enhance this method’s viability for large-scale production. A study demonstrated that maintaining a residence time of 10 minutes at 50°C in a microreactor increased throughput by 300% compared to batch processes.

Comparative Analysis of Methods

Table 1: Method Comparison

| Parameter | Proline Route | Cyclization Route | Coupling Route |

|---|---|---|---|

| Starting Material Cost | High | Low | Moderate |

| Stereochemical Control | Excellent | Poor | Moderate |

| Reaction Steps | 3 | 4 | 2 |

| Total Yield | 75% | 70% | 78% |

| Scalability | Moderate | High | High |

- Proline Route : Preferred for enantioselective synthesis but limited by proline’s cost.

- Cyclization Route : Economical for bulk production but requires hazardous reagents (CO).

- Coupling Route : Balances efficiency and safety, ideal for pilot-scale batches.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-methylpyrrolidine-2-carboxamide hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of the compound.

Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: : N-methylpyrrolidine-2-carboxamide hydrochloride is used as a reagent in organic synthesis, particularly in the formation of amide bonds and as a building block for more complex molecules .

Biology: : In biological research, it is used to study the effects of amide-containing compounds on various biological systems. It is also used in the synthesis of biologically active molecules .

Mechanism of Action

The mechanism of action of N-methylpyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table highlights critical differences between N-methylpyrrolidine-2-carboxamide hydrochloride and its analogs:

Key Differences and Implications

The benzyl group in N-[(2-methylphenyl)methyl]pyrrolidine-2-carboxamide hydrochloride introduces aromaticity, which may enhance binding to hydrophobic targets but reduces metabolic stability .

Chirality and Catalytic Activity: The (S)-enantiomer of this compound is critical in asymmetric catalysis, as demonstrated in copper-catalyzed O-arylation reactions .

Salt Forms and Bioavailability: The dihydrochloride salt of the pyridine-substituted analog (CAS: 255656) improves aqueous solubility, making it more suitable for drug formulation than the mono-hydrochloride parent compound .

Safety Profiles: N,N-Dimethyl-2-pyrrolidinecarboxamide hydrochloride is noted for its lower toxicity under standard conditions, though it requires precautions against oxidation . In contrast, the methoxymethyl analog carries hazards (H302, H315, H319, H335) due to irritant properties .

Biological Activity

N-methylpyrrolidine-2-carboxamide hydrochloride (NMPC hydrochloride) is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of NMPC hydrochloride, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C₆H₁₃ClN₂O. The compound features a pyrrolidine ring with a methyl group and a carboxamide functional group, which contribute to its solubility and biological activity. The presence of the carboxamide group allows for hydrogen bonding, enhancing its interactions with biological targets.

The precise mechanism of action of NMPC hydrochloride remains under investigation. However, studies suggest that it may interact with specific enzymes or receptors, potentially influencing various biological pathways. For example, NMPC hydrochloride has been identified as an inhibitor of InhA, an enzyme critical for the fatty acid elongation cycle in Mycobacterium tuberculosis, indicating its potential as an antimicrobial agent .

Biological Activities

Research has highlighted several key biological activities associated with NMPC hydrochloride:

- Anticonvulsant Activity : A study demonstrated that NMPC hydrochloride exhibits anticonvulsant effects in animal models, suggesting its potential for treating seizure disorders.

- Anticancer Potential : NMPC derivatives have shown promising anti-proliferative activity against various cancer cell lines. This suggests that NMPC may be developed into therapeutic agents targeting cancer.

- Antimicrobial Properties : The ability of NMPC to inhibit InhA positions it as a candidate for developing new treatments against multidrug-resistant tuberculosis .

Case Studies and Research Findings

- Antimicrobial Activity : High-throughput screening identified NMPC derivatives as potent inhibitors of InhA, with optimized compounds showing over 160-fold improvement in potency. Crystal structures elucidated the binding mode, providing insights into structure-activity relationships (SAR) that can guide further development .

- Anticonvulsant Studies : In experimental models, NMPC hydrochloride demonstrated significant anticonvulsant properties compared to standard treatments, warranting further exploration into its mechanism and potential clinical applications.

- Cancer Cell Line Studies : NMPC derivatives were evaluated against several cancer cell lines, showing notable anti-proliferative effects. These findings support the hypothesis that modifications to the NMPC structure can enhance its anticancer activity.

Comparative Analysis

The following table summarizes the biological activities and unique features of NMPC hydrochloride compared to related compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Anticonvulsant, Anticancer | Exhibits diverse biological activities |

| (2S)-4-Fluoro-N-methylpyrrolidine-2-carboxamide Hydrochloride | Antioxidant | Enhanced lipophilicity due to fluorine substitution |

| Pyrrolidine-2-carboxylic acid | Antioxidant | Lacks fluorine substitution |

Q & A

Q. Q1. What are the recommended methods for synthesizing N-methylpyrrolidine-2-carboxamide hydrochloride, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves the coupling of pyrrolidine-2-carboxylic acid derivatives with methylamine, followed by hydrochloride salt formation. Optimization includes:

- Catalyst Selection : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to enhance amide bond formation efficiency.

- Temperature Control : Maintain reaction temperatures between 0–5°C during coupling to minimize side reactions .

- Purification : Employ recrystallization from ethanol/water mixtures or reverse-phase HPLC to isolate high-purity product (>95% by NMR and LC-MS) .

Q. Q2. How should researchers characterize the structural and stereochemical properties of this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm the presence of the methyl group (δ ~2.3 ppm for N–CH) and carboxamide moiety (δ ~170 ppm for carbonyl) .

- Chiral Analysis : Employ chiral HPLC (e.g., Chiralpak® columns) or circular dichroism (CD) to verify enantiomeric purity, critical for studies involving biological targets .

- X-ray Crystallography : Resolve absolute configuration if crystalline derivatives are obtainable .

Q. Q3. What stability considerations are critical for handling and storing this compound in laboratory settings?

Methodological Answer:

- Moisture Sensitivity : Store under inert gas (argon/nitrogen) at –20°C in sealed, desiccated containers to prevent hydrolysis of the carboxamide group .

- pH Stability : Avoid prolonged exposure to alkaline conditions (>pH 8), which may degrade the hydrochloride salt .

Advanced Research Questions

Q. Q4. How can researchers assess the enantiomeric purity of this compound, and what analytical pitfalls should be avoided?

Methodological Answer:

- Chiral Stationary Phases : Use polysaccharide-based columns (e.g., Chiralcel® OD-H) with hexane/isopropanol mobile phases.

- Pitfalls :

Q. Q5. What computational approaches are suitable for predicting the physicochemical and pharmacokinetic properties of this compound?

Methodological Answer:

- DFT Calculations : Model electronic properties (e.g., HOMO/LUMO energies) to predict reactivity and solubility .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) studies .

- ADMET Prediction : Use tools like SwissADME to estimate permeability, metabolic stability, and toxicity .

Q. Q6. How should researchers resolve contradictions in reported spectral data or physicochemical properties of this compound?

Methodological Answer:

- Cross-Validation : Compare data across multiple databases (e.g., PubChem, Reaxys) and replicate experiments under standardized conditions.

- Impurity Profiling : Use LC-MS/MS to identify degradation products or synthetic byproducts that may skew results .

- Source Verification : Prioritize peer-reviewed journals over vendor catalogs due to variability in analytical methodologies .

Q. Q7. What experimental strategies are recommended for studying degradation pathways under accelerated stability conditions?

Methodological Answer:

- Forced Degradation : Expose the compound to heat (40–60°C), UV light, and oxidative/reductive agents (HO, NaBH).

- Degradant Identification : Use high-resolution mass spectrometry (HR-MS) and -NMR to characterize breakdown products (e.g., dealkylated or oxidized derivatives) .

Q. Q8. How can researchers design assays to evaluate the biological activity of this compound in enzyme inhibition studies?

Methodological Answer:

- Enzyme Selection : Target proline-specific enzymes (e.g., prolyl oligopeptidase) due to structural mimicry of proline derivatives .

- Kinetic Assays : Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC) to measure inhibition constants (K) under varying pH and temperature conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.